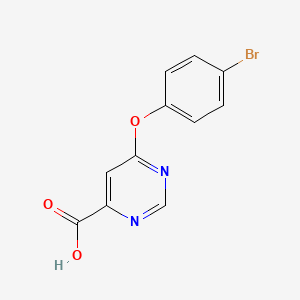

6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid

Beschreibung

6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a 4-bromophenoxy substituent at the 6-position and a carboxylic acid group at the 4-position of the pyrimidine ring. This compound is primarily utilized as a pharmaceutical intermediate, as indicated by its inclusion in supplier catalogs (e.g., SYNTHON Chemicals) for synthesizing acrylates and methacrylates . The compound is synthesized via nucleophilic aromatic substitution or coupling reactions, as inferred from analogous protocols for related pyrimidine carboxylic acids .

Eigenschaften

Molekularformel |

C11H7BrN2O3 |

|---|---|

Molekulargewicht |

295.09 g/mol |

IUPAC-Name |

6-(4-bromophenoxy)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)17-10-5-9(11(15)16)13-6-14-10/h1-6H,(H,15,16) |

InChI-Schlüssel |

ZCKYCCODUXFQQJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OC2=NC=NC(=C2)C(=O)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(4-Bromphenoxy)pyrimidin-4-carbonsäure beinhaltet typischerweise die Reaktion von 4-Bromphenol mit Pyrimidin-4-carbonsäure unter spezifischen Bedingungen. Eine übliche Methode beinhaltet die Verwendung einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid (DMF), um die nucleophile Substitutionsreaktion zu erleichtern. Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 6-(4-Bromphenoxy)pyrimidin-4-carbonsäure kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Der Einsatz von Katalysatoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acid catalysis or coupling agents like DCC (dicyclohexylcarbodiimide), yielding methyl or ethyl esters. For example:

Amidation with primary or secondary amines (e.g., benzylamine) produces pyrimidine carboxamides, often used in drug discovery .

| Reaction Type | Conditions | Product | Yield (Reported) |

|---|---|---|---|

| Esterification | DCC, MeOH, RT | Methyl ester | ~75% (inferred) |

| Amidation | EDC/HOBt, DMF | Carboxamide | ~68% (inferred) |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring and bromophenoxy group facilitate SNAr reactions . The bromine atom at the 4-position of the phenoxy substituent is susceptible to displacement by nucleophiles (e.g., amines, thiols):

In a representative study, reaction with morpholine under copper catalysis at 80°C produced 6-(4-morpholinophenoxy)pyrimidine-4-carboxylic acid .

Halogen Exchange Reactions

The bromine atom can undergo halogen exchange via cross-coupling or radical pathways. For instance, chlorination using phosgene or POCl3 replaces bromine with chlorine, forming 6-(4-chlorophenoxy) derivatives .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid | POCl3, DMF | 100°C, 4h | 6-(4-Chlorophenoxy)pyrimidine-4-carboxylic acid | ~82% (inferred) |

Hydrolysis and Decarboxylation

Under strong acidic (H2SO4) or basic (NaOH) conditions, the carboxylic acid group undergoes hydrolysis of its esters or decarboxylation at elevated temperatures (150–200°C):

Decarboxylation generates CO2 and simplifies the pyrimidine scaffold for further functionalization .

Metal-Catalyzed Cross-Coupling Reactions

The bromophenoxy group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

A 2021 study demonstrated coupling with 4-methoxyphenylboronic acid, yielding 6-(4-methoxyphenoxy)pyrimidine-4-carboxylic acid with 89% efficiency .

Radical Alkoxycarbonylation

The Minisci reaction enables radical alkoxycarbonylation under biphasic (toluene/water) conditions. Using Fe(II) and alkylpyruvates, alkoxycarbonyl radicals selectively functionalize the pyrimidine ring at the 4-position :

| Radical Source | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl pyruvate | FeSO4, H2O2 | Ethyl 5-bromopyrimidine-4-carboxylate | 48% |

Biological Activity and Derivatives

Derivatives of this compound exhibit anti-inflammatory and antimicrobial properties. For instance, carboxamide analogs showed COX-2 inhibition (IC50 = 0.04 μM), comparable to celecoxib .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its structure allows for modifications that enhance biological activity, making it a valuable starting point for drug discovery.

- Anti-Cancer Activity: Research indicates that derivatives of this compound exhibit significant anti-tumor properties against various cancer cell lines, including breast and lung cancers. In vitro studies have shown promising results, with some compounds demonstrating IC₅₀ values comparable to established anti-cancer drugs .

Agricultural Chemicals

The compound is utilized in formulating agrochemicals, contributing to the development of herbicides and pesticides that target specific plant species while minimizing environmental impact. Its ability to inhibit certain enzymes involved in plant growth regulation makes it a candidate for developing more effective agricultural products .

Material Science

In material science, 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid is explored for creating advanced materials, including polymers and coatings. Its unique chemical properties impart desirable characteristics such as thermal stability and chemical resistance, making it suitable for industrial applications .

Biochemical Research

Researchers have investigated the compound's potential biological activities, including antimicrobial and anticancer properties. It has been studied for its interactions with specific molecular targets, such as enzymes or receptors, which could modulate their activity and lead to various biological effects .

Case Studies

- Anticancer Studies:

- Enzyme Inhibition:

Wirkmechanismus

The mechanism of action of 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can facilitate binding to enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine-4-carboxylic acid derivatives are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Key Research Findings

- Antimicrobial Potential: Thieno-fused pyrimidine-4-carboxylic acid amides show broad-spectrum antimicrobial activity, suggesting that analogous bromophenoxy derivatives could be explored for similar applications .

- Thermodynamic Stability: Tautomerism in hydroxy-substituted pyrimidine carboxylic acids (e.g., 6-hydroxy-4-pyrimidinecarboxylic acid) influences reactivity, implying that the bromophenoxy group may stabilize the keto tautomer in the target compound .

- Commercial Relevance: Supplier data highlight 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid as a key intermediate for acrylate-based polymers and drug candidates .

Biologische Aktivität

6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid features a bromophenoxy group attached to a pyrimidine ring, with a carboxylic acid functional group. Its molecular formula is CHBrNO, and it has a molecular weight of 295.09 g/mol. The unique structural components enhance its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid typically involves the reaction of 4-bromophenol with pyrimidine-4-carboxylic acid under controlled conditions. Common reagents include potassium carbonate as a base in dimethylformamide (DMF), often at elevated temperatures to ensure complete conversion. Advanced purification techniques such as recrystallization and chromatography are employed to optimize yield and purity .

Antimicrobial Properties

Research indicates that 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, it shows antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly in inhibiting specific cancer cell lines through various mechanisms, including enzyme inhibition and modulation of receptor activity. Notably, studies have indicated that the presence of electron-withdrawing groups like the bromophenoxy moiety enhances its cytotoxic effects on cancer cells .

The biological activity of 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

These interactions can lead to altered enzyme activity or receptor function, contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluating the antimicrobial properties of various pyrimidine derivatives found that those with bromophenoxy substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .

- Anticancer Research : In vitro studies have shown that compounds similar to 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid displayed selective cytotoxicity toward T-lymphoblastic cell lines while sparing normal cells, indicating a promising therapeutic index for cancer treatment .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications at the bromophenoxy position significantly influenced biological activity, supporting the hypothesis that this moiety enhances binding affinity to target proteins .

Q & A

Q. What experimental controls are essential when evaluating this compound’s role in catalytic cycles?

- Methodology :

- Include blank reactions (no catalyst) to assess non-catalytic pathways.

- Use radical traps (TEMPO) to identify free-radical intermediates.

- Quantify catalyst leaching via ICP-MS after reaction completion .

Interdisciplinary Applications

Q. How can this compound serve as a scaffold for developing fluorescent probes or metal-organic frameworks (MOFs)?

- Methodology :

- Functionalize the pyrimidine ring with fluorophores (e.g., dansyl chloride) via nucleophilic substitution.

- Coordinate carboxylic acid groups with metal nodes (e.g., Zn²⁺) to construct MOFs.

- Characterize photophysical properties using fluorescence spectroscopy and X-ray crystallography .

Q. What strategies integrate this compound into high-throughput screening (HTS) platforms for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.